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Cat. No.: B1265496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CGP-11130, also known as 4-Fluorophenibut, is a potent and selective agonist for the γ-

aminobutyric acid type B (GABA-B) receptor. As a derivative of the nootropic compound

phenibut, CGP-11130 has garnered interest within the scientific community for its potential

applications in neuroscience research and as a lead compound in drug discovery programs.

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and known biological activities of CGP-11130. Detailed experimental protocols for its synthesis

and for assays to characterize its activity are provided, along with a summary of its quantitative

receptor binding data. Furthermore, key signaling pathways and experimental workflows are

visualized to facilitate a deeper understanding of its mechanism of action and experimental

application.

Chemical Structure and Properties
CGP-11130 is chemically designated as 4-Amino-3-(4-fluorophenyl)butanoic acid.[1][2] It is a

structural analog of GABA and is closely related to other phenyl-substituted GABA derivatives

such as phenibut and baclofen.[1] The introduction of a fluorine atom at the para position of the

phenyl ring distinguishes it from phenibut and contributes to its altered pharmacological profile.
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Property Value Reference

IUPAC Name
4-amino-3-(4-

fluorophenyl)butanoic acid
[1][2]

Synonyms

CGP-11130, 4-Fluorophenibut,

F-Phenibut, β-(4-

Fluorophenyl)-γ-aminobutyric

acid

[1]

Molecular Formula C10H12FNO2 [2]

Molecular Weight 197.21 g/mol [2]

CAS Number 52237-19-1 [2]

Synthesis of CGP-11130
The synthesis of CGP-11130 can be achieved through a multi-step process, with the key step

being the asymmetric synthesis of a chiral γ-nitrobutyric acid intermediate. A telescoped

continuous flow process has been reported for the efficient synthesis of this key intermediate,

which can then be converted to the final product.[3]

Experimental Protocol: Synthesis of (R)-4-((tert-
Butoxycarbonyl)amino)-3-(4-fluorophenyl)butanoic acid
(A key intermediate for CGP-11130)
This protocol is based on the principles of asymmetric Michael addition followed by reduction

and protection.

Step 1: Asymmetric Michael Addition of Nitromethane to 4-Fluorocinnamaldehyde[3]

Reagents: 4-Fluorocinnamaldehyde, Nitromethane, Polystyrene-supported organocatalyst

(e.g., a prolinol derivative).

Procedure:
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A solution of 4-fluorocinnamaldehyde in a suitable solvent (e.g., dichloromethane) is

prepared.

An excess of nitromethane is added to the solution.

The polystyrene-supported chiral organocatalyst is added to the reaction mixture.

The reaction is stirred at room temperature until completion, which can be monitored by

Thin Layer Chromatography (TLC).

Upon completion, the solid catalyst is filtered off.

The filtrate is concentrated under reduced pressure to yield the crude γ-nitroaldehyde.

Step 2: Oxidation of the γ-Nitroaldehyde to the corresponding γ-Nitro-acid[3]

Reagents: Crude γ-nitroaldehyde from Step 1, Oxidizing agent (e.g., sodium chlorite in the

presence of a scavenger like 2-methyl-2-butene).

Procedure:

The crude γ-nitroaldehyde is dissolved in a suitable solvent system (e.g., a mixture of tert-

butanol and water).

2-Methyl-2-butene is added.

A solution of sodium chlorite in water is added dropwise at a controlled temperature (e.g.,

0 °C to room temperature).

The reaction is stirred until the starting material is consumed (monitored by TLC).

The reaction is quenched, and the product is extracted with an organic solvent.

The organic layer is dried and concentrated to give the crude γ-nitro-acid.

Step 3: Reduction of the Nitro Group to an Amine[4]
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Reagents: Crude γ-nitro-acid from Step 2, Reducing agent (e.g., H2 gas with a catalyst like

Palladium on carbon (Pd/C) or Raney Nickel).

Procedure:

The crude γ-nitro-acid is dissolved in a suitable solvent (e.g., methanol or ethanol).

The catalyst (e.g., 10% Pd/C) is added.

The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen

atmosphere.

The reaction is monitored until the uptake of hydrogen ceases.

The catalyst is filtered off through a pad of celite.

The filtrate is concentrated to yield the crude amino acid, CGP-11130.

Step 4: Purification

The crude CGP-11130 can be purified by recrystallization from a suitable solvent system

(e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data
CGP-11130 is a selective agonist for the GABA-B receptor, with significantly lower affinity for

the GABA-A receptor.

Parameter Receptor Value Reference

IC50 GABA-B 1.70 µM [1]

IC50 GABA-A > 100 µM [1]

Experimental Protocols
Radioligand Binding Assay for GABA-B Receptor
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This protocol is a representative method to determine the binding affinity of CGP-11130 to the

GABA-B receptor.

Materials:

Rat brain membranes (as a source of GABA-B receptors)

[3H]-GABA or other suitable radioligand

CGP-11130 (test compound)

Baclofen (as a positive control)

Assay buffer (e.g., Tris-HCl buffer)

Glass fiber filters

Scintillation cocktail

Liquid scintillation counter

Procedure:

Prepare rat brain membranes by homogenization and centrifugation.

In a series of tubes, add a fixed amount of brain membrane preparation.

Add increasing concentrations of unlabeled CGP-11130 or baclofen.

Add a fixed concentration of the radioligand (e.g., [3H]-GABA).

For total binding, omit the unlabeled ligand. For non-specific binding, add a high

concentration of an unlabeled agonist (e.g., baclofen).

Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the concentration

of CGP-11130. Determine the IC50 value, the concentration of CGP-11130 that inhibits

50% of the specific binding of the radioligand.

Adenylyl Cyclase Activity Assay
This protocol outlines a method to assess the effect of CGP-11130 on adenylyl cyclase activity,

a downstream effector of the GABA-B receptor.

Materials:

Cell membranes expressing GABA-B receptors and adenylyl cyclase

CGP-11130

Forskolin (an activator of adenylyl cyclase)

ATP (substrate)

[α-32P]ATP (radiolabeled substrate)

Assay buffer containing MgCl2 and other necessary cofactors

cAMP standards

Method for separating and quantifying cAMP (e.g., column chromatography or

immunoassay)

Procedure:

Pre-incubate the cell membranes with CGP-11130 at various concentrations.
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Initiate the reaction by adding a mixture of ATP and [α-32P]ATP. Forskolin can be included

to stimulate adenylyl cyclase activity.

Incubate the reaction at 37°C for a fixed time.

Terminate the reaction (e.g., by adding a stop solution containing EDTA).

Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential column

chromatography over Dowex and alumina columns.

Quantify the amount of [32P]cAMP by liquid scintillation counting.

Data Analysis: Determine the effect of CGP-11130 on both basal and forskolin-stimulated

adenylyl cyclase activity. A decrease in cAMP production in the presence of CGP-11130

would be indicative of its inhibitory effect via GABA-B receptor activation.

Visualizations
Signaling Pathway of CGP-11130
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1. Prepare Rat Brain Membranes

2. Set up Assay Tubes
(Membranes, Radioligand, CGP-11130)

3. Incubate to Reach Equilibrium

4. Rapid Filtration to Separate
Bound and Unbound Ligands
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Non-specific Binding

6. Scintillation Counting
to Measure Radioactivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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